

# A Head-to-Head Comparison of SRT2104 and SRT1720 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SRT 2104 |           |
| Cat. No.:            | B1681106 | Get Quote |

In the landscape of therapeutic agents targeting metabolic diseases, sirtuin-activating compounds (STACs) have emerged as a promising class of molecules. Among these, SRT2104 and SRT1720, both potent and selective activators of Sirtuin 1 (SIRT1), have been the subject of extensive preclinical and clinical investigation. This guide provides a comprehensive head-to-head comparison of their performance in metabolic studies, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

### Overview of SRT2104 and SRT1720

SRT2104 and SRT1720 are synthetic small molecules designed to activate SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase.[1] SIRT1 is a crucial regulator of cellular metabolism, inflammation, and aging.[2][3] By activating SIRT1, these compounds aim to mimic the beneficial effects of caloric restriction, which include improved insulin sensitivity, enhanced mitochondrial function, and protection against metabolic disorders. [4] While both compounds target SIRT1, their distinct chemical structures may lead to differences in their potency, selectivity, and overall metabolic effects.[4]

### **Quantitative Comparison of Metabolic Effects**

The following tables summarize the key quantitative findings from various metabolic studies involving SRT2104 and SRT1720. It is important to note that direct head-to-head comparative



studies are limited, and data is often collated from separate preclinical and clinical investigations.

Table 1: Effects on Glucose Homeostasis and Insulin Sensitivity

| Parameter           | SRT2104                                                                                                                                                                 | SRT1720                                                                                                                                          | Study<br>Population/Model     |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Fasting Glucose     | No consistent, dose-<br>related changes in<br>type 2 diabetes (T2D)<br>patients.[5] In one<br>study, a rise in<br>glycated hemoglobin<br>(HbA1c) was<br>observed.[6][7] | Improved glucose homeostasis in animal models.[5] Lowered plasma glucose levels in diet-induced obese and diabetic rodents. [8]                  | Human (T2D), Rodent<br>models |
| Insulin Sensitivity | Did not result in improved insulin control in a 28-day study in T2D patients.                                                                                           | Lowers insulin resistance in mouse models of obesity.[9] Improves insulin sensitivity in genetic and diet-induced obese and diabetic rodents.[8] | Human (T2D), Rodent<br>models |
| Glucose Tolerance   | No significant improvement reported in clinical trials.[5]                                                                                                              | Significant reduction in area under the curve during oral glucose tolerance tests in mice.[9]                                                    | Human (T2D), Rodent<br>models |

Table 2: Effects on Lipid Metabolism and Body Weight



| Parameter         | SRT2104                                                                                                       | SRT1720                                                                               | Study<br>Population/Model     |
|-------------------|---------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------|
| Total Cholesterol | Reduced serum cholesterol in elderly participants.[10] Trends toward lower concentrations in T2D patients.[6] | Lowered total<br>cholesterol in mice fed<br>a standard diet.[9]                       | Human, Rodent<br>models       |
| LDL Cholesterol   | Reduced low-density lipoprotein (LDL) levels.[10]                                                             | Lowered low-density lipoprotein levels in mice.[9]                                    | Human, Rodent<br>models       |
| Triglycerides     | Reduced triglyceride<br>levels.[10] Trends<br>toward lower<br>concentrations in T2D<br>patients.[6]           | No significant change reported in some mouse studies.[9]                              | Human, Rodent<br>models       |
| Body Weight       | Associated with weight reduction in T2D patients (-0.93 kg over 28 days).[6][7]                               | Significantly reduced<br>the average body<br>weight of high-fat diet-<br>fed mice.[9] | Human (T2D), Rodent<br>models |
| Fat Mass          | Not explicitly detailed in human studies.                                                                     | Lower percentage of fat mass in mice on a standard diet.[9]                           | Rodent models                 |

Table 3: Effects on Mitochondrial Function and Energy Expenditure



| Parameter                           | SRT2104                                               | SRT1720                                                                                                                 | Study<br>Population/Model       |
|-------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------------------------|
| Mitochondrial<br>Biogenesis         | Enhances<br>mitochondrial<br>biogenesis.[11]          | Induces mitochondrial<br>biogenesis in renal<br>proximal tubule cells.<br>[8]                                           | In vitro, Preclinical<br>models |
| Mitochondrial<br>Function           | Improves mitochondrial function. [11][12]             | Enhances skeletal<br>muscle mitochondrial<br>activity.[8] Rescues<br>mitochondrial function<br>after oxidant injury.[8] | In vitro, Rodent<br>models      |
| Energy Expenditure                  | Not explicitly quantified in available human studies. | Increased metabolic rate in mice.[4]                                                                                    | Rodent models                   |
| Respiratory Exchange<br>Ratio (RER) | Not reported.                                         | Significantly lowered RER in mice, indicating a preference for fatty acid oxidation.[9]                                 | Rodent models                   |

# **Signaling Pathways and Mechanisms of Action**

Both SRT2104 and SRT1720 exert their metabolic effects primarily through the activation of SIRT1. SIRT1, in turn, deacetylates a variety of downstream targets involved in metabolic regulation.





Click to download full resolution via product page

Caption: General signaling pathway for SRT2104 and SRT1720 via SIRT1 activation.

A key downstream target of SIRT1 is PGC-1 $\alpha$  (Peroxisome proliferator-activated receptor-gamma coactivator-1 $\alpha$ ), a master regulator of mitochondrial biogenesis.[2] Deacetylation of PGC-1 $\alpha$  by SIRT1 enhances its activity, leading to increased mitochondrial gene expression and function.[8] SIRT1 also deacetylates and regulates the activity of Forkhead box O (FOXO) transcription factors, which play a role in glucose metabolism and insulin signaling.[2] Furthermore, SIRT1 can inhibit the pro-inflammatory transcription factor NF- $\kappa$ B, thereby reducing inflammation, a key contributor to metabolic disease.[3]

## **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are outlined below. These protocols are based on descriptions from published studies and may require optimization for



specific experimental conditions.

### In Vivo Rodent Metabolic Studies

A common experimental workflow for evaluating the metabolic effects of SRT compounds in rodent models is as follows:





#### Click to download full resolution via product page

Caption: A typical experimental workflow for in vivo metabolic studies in rodents.

- Animal Model: Male C57BL/6J mice are often used. After a period of acclimatization, they
  are typically fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and
  insulin resistance.
- Treatment: Animals are randomized into treatment groups and receive daily oral gavage of the vehicle control, SRT2104, or SRT1720 at specified doses (e.g., 100 mg/kg/day for SRT1720).[9]
- Metabolic Monitoring: Body weight and food intake are monitored weekly.
- Glucose and Insulin Tolerance Tests:
  - Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose is measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
  - Insulin Tolerance Test (ITT): After a 4-6 hour fast, mice receive an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at the same time points as the GTT.
- Indirect Calorimetry: Mice are placed in Comprehensive Lab Animal Monitoring System (CLAMS) cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure.
- Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are collected for further analysis, including gene expression (qPCR), protein levels (Western blot), and histological examination.

# Human Clinical Trials (Example based on SRT2104 studies)

• Study Design: Randomized, double-blind, placebo-controlled crossover or parallel-group trials are conducted.[6][7][13]



- Participant Population: Typically includes healthy volunteers or patients with specific conditions like type 2 diabetes mellitus.[5][6][7]
- Intervention: Participants receive daily oral doses of SRT2104 (e.g., 2.0 g/day ) or a matching placebo for a defined period (e.g., 28 days).[6][7]
- Assessments:
  - Safety and Tolerability: Monitored through adverse event reporting, vital signs, physical examinations, and clinical laboratory tests.[13]
  - Glycemic Control: Fasting glucose, insulin, and HbA1c levels are measured at baseline and at the end of the treatment period.[5]
  - Lipid Profile: Total cholesterol, LDL, HDL, and triglycerides are assessed.
  - Body Weight and Composition: Measured at baseline and follow-up visits. [6][7]

## **Summary and Conclusion**

Both SRT2104 and SRT1720 have demonstrated significant potential as metabolic modulators through the activation of SIRT1. Preclinical studies with SRT1720 have consistently shown robust beneficial effects on glucose homeostasis, insulin sensitivity, and lipid metabolism in rodent models of metabolic disease.[8][9]

Clinical trial data for SRT2104 in humans, however, have been more varied.[14] While it has shown some positive effects on lipid profiles and body weight, its impact on glycemic control in patients with type 2 diabetes has been inconsistent, with some studies showing no improvement or even a worsening of glycemic parameters.[5][6][7] This discrepancy between preclinical and clinical findings for SRT2104 may be attributed to factors such as pharmacokinetics, bioavailability, and the complexity of human metabolic diseases.[5][14]

For researchers and drug developers, SRT1720 appears to be a more consistently effective tool in preclinical models for studying the therapeutic potential of SIRT1 activation in metabolic disorders. The clinical development of SRT2104 highlights the challenges of translating promising preclinical findings to human patients. Future research should focus on



understanding the nuances of SIRT1 activation in different tissues and disease states to optimize the therapeutic application of these and next-generation STACs.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and SRT1720 Elicit Differential Effects in Metabolic Organs and Modulate Systemic Parameters Independently of Skeletal Muscle Peroxisome Proliferator-activated Receptor y Co-activator 1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. Cardiometabolic effects of a novel SIRT1 activator, SRT2104, in people with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. genemedics.com [genemedics.com]
- 12. The SIRT1 activator SRT2104 exerts exercise mimetic effects and promotes Duchenne muscular dystrophy recovery PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. consensus.app [consensus.app]



 To cite this document: BenchChem. [A Head-to-Head Comparison of SRT2104 and SRT1720 in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681106#head-to-head-comparison-of-srt-2104-and-srt1720-in-metabolic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com